5-Methoxy-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol
Description
5-Methoxy-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol (CAS: 663217-34-3) is a benzimidazole derivative featuring a methoxyphenol core linked via an aminomethyl group to a prop-2-enyl-substituted benzimidazole ring . This compound’s structure combines a phenolic moiety, known for antioxidant and anti-inflammatory properties, with a benzimidazole scaffold, which is widely studied for its pharmacological versatility (e.g., antiparasitic, antimicrobial, and anticancer activities) .
Properties
CAS No. |
663217-34-3 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
5-methoxy-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C18H19N3O2/c1-3-10-21-16-7-5-4-6-15(16)20-18(21)19-12-13-8-9-14(23-2)11-17(13)22/h3-9,11,22H,1,10,12H2,2H3,(H,19,20) |
InChI Key |
ZWWVELKZNLFILJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC3=CC=CC=C3N2CC=C)O |
solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde under acidic conditions to form the benzimidazole ring. The methoxyphenol group can be introduced through a nucleophilic substitution reaction, where a methoxy group is added to a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenol derivatives.
Scientific Research Applications
5-Methoxy-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Omeprazole and Proton Pump Inhibitors (PPIs)
Omeprazole (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole) is a well-known PPI used to suppress gastric acid secretion . Key differences include:
- Functional Groups: Omeprazole contains a sulfinyl (-SO-) linkage and a pyridinylmethyl group, critical for binding to the H⁺/K⁺ ATPase enzyme. In contrast, the target compound lacks the sulfinyl group and instead has an allyl-substituted benzimidazole and aminomethylphenol group .
- Biological Activity: The sulfinyl group in PPIs enables covalent binding to cysteine residues in the proton pump, irreversibly inhibiting acid secretion.
Table 1: Structural and Functional Comparison with Omeprazole
| Feature | Target Compound | Omeprazole |
|---|---|---|
| Core Structure | Benzimidazole + methoxyphenol | Benzimidazole + pyridinylmethyl sulfoxide |
| Key Substituents | Allyl, aminomethylphenol | Sulfinyl, methoxy, dimethylpyridine |
| Molecular Weight* | ~325–350 g/mol (estimated) | 345.42 g/mol |
| Pharmacological Role | Unknown (potential antimicrobial/antioxidant) | Proton pump inhibition |
*Molecular weight estimated based on structural analogs in .
Benzimidazole Derivatives with Phenolic Moieties
5-Methoxy-2-(3-methylbut-2-en-1-yl)-3-(2-phenylethyl)phenol
This compound (C₂₀H₂₄O₂, MW 296.41) shares a methoxyphenol core but replaces the benzimidazole-allyl group with a prenyl (3-methylbut-2-en-1-yl) and phenylethyl chain .
- Activity: Prenylated phenols often exhibit enhanced lipid solubility and antimicrobial activity compared to non-prenylated analogs. The target compound’s benzimidazole group may confer additional hydrogen-bonding capacity, influencing target specificity .
2-Phenoxymethylbenzimidazoles
Rane et al. synthesized 5-substituted-2-phenoxymethylbenzimidazoles, demonstrating that electron-withdrawing groups (e.g., nitro) enhance antimicrobial activity .
Research Findings and Implications
- Antimicrobial Potential: Benzimidazole-phenol hybrids (e.g., tetrazole-benzoxazole derivatives) show broad-spectrum activity . The target compound’s allyl group could enhance membrane penetration, a hypothesis supported by prenylated phenol analogs .
- Metabolic Stability : The allyl group may undergo cytochrome P450-mediated oxidation, a pathway absent in PPIs. In vitro metabolomics (e.g., LC-MS/MS) could clarify this .
- Safety Profile: Analogous compounds (e.g., 5-amino-2-(5-ethyl-benzooxazol-2-yl)-phenol) require stringent safety evaluations due to reactive functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
